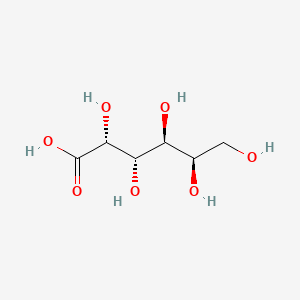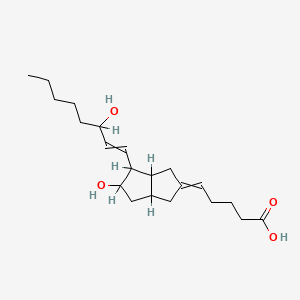
Carbonylcyanide-4-trichloromethoxyphenylhydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone, also known as FCCP, is a compound with the linear formula CF3OC6H4NHN=C(CN)2 . It is a weak hydrophobic acid .
Molecular Structure Analysis
The linear formula of Carbonylcyanide-4-trichloromethoxyphenylhydrazone is CF3OC6H4NHN=C(CN)2 . This indicates that the molecule contains a trifluoromethoxy group attached to a phenyl ring, which is further connected to a hydrazone group and two cyanide groups.Physical And Chemical Properties Analysis
Carbonylcyanide-4-trichloromethoxyphenylhydrazone is a yellow powder that is soluble in 95% ethanol . It has a molecular weight of 254.17 . The melting point is 174-175 °C (dec.) (lit.) .作用机制
Carbonylcyanide-4-trichloromethoxyphenylhydrazone acts as a protonophore and an uncoupler of oxidative phosphorylation in mitochondria. It dissipates the electrochemical proton gradient (Δμ H +), thereby increasing mitochondrial oxygen consumption . It is capable of depolarizing plasma and mitochondrial membranes .
安全和危害
未来方向
A recent study has investigated the toxicities of Carbonylcyanide-4-trichloromethoxyphenylhydrazone in rats, comparing it with other mitochondrial uncouplers . The study found no parallel relationship between in vitro mitochondrial uncoupling activity and the degree of in vivo toxicity, suggesting that these findings may contribute to the efficient development of new mitochondrial uncoupler candidates .
属性
IUPAC Name |
2-[[4-(trichloromethoxy)phenyl]hydrazinylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3N4O/c11-10(12,13)18-9-3-1-7(2-4-9)16-17-8(5-14)6-15/h1-4,16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYAXFLLPAEGMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=C(C#N)C#N)OC(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175991 |
Source


|
| Record name | Carbonylcyanide-4-trichloromethoxyphenylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbonylcyanide-4-trichloromethoxyphenylhydrazone | |
CAS RN |
21609-11-0 |
Source


|
| Record name | Carbonylcyanide-4-trichloromethoxyphenylhydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021609110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonylcyanide-4-trichloromethoxyphenylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














